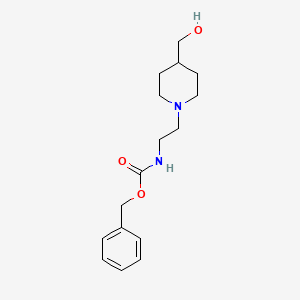

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate

Description

Structure and Properties: This compound features a piperidine ring substituted at the 4-position with a hydroxymethyl group (-CH₂OH). The piperidine nitrogen is connected via a two-carbon ethyl linker to a benzyl carbamate moiety. Its molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 292.37 g/mol (inferred from structural analogs in ).

Carbamate groups are often employed as protective groups for amines or as prodrug motifs in drug design.

Properties

IUPAC Name |

benzyl N-[2-[4-(hydroxymethyl)piperidin-1-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c19-12-14-6-9-18(10-7-14)11-8-17-16(20)21-13-15-4-2-1-3-5-15/h1-5,14,19H,6-13H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPBOMQXBXKZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CCNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Piperidone

A common route involves the reduction of 4-piperidone derivatives. For example, 4-piperidone is treated with formaldehyde under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol:

This method achieves yields of 75–85% but requires careful pH control (pH 4–6) to minimize side reactions.

Grignard Addition to N-Boc-4-piperidone

An alternative approach employs Grignard reagents to introduce the hydroxymethyl group:

-

Protection of 4-piperidone as its tert-butoxycarbonyl (Boc) derivative.

-

Reaction with formaldehyde in the presence of a Grignard reagent (e.g., MeMgBr).

-

Deprotection using trifluoroacetic acid (TFA).

This method offers higher regioselectivity (>90%) but involves additional steps for protection and deprotection.

Functionalization of 4-(Hydroxymethyl)piperidine

Alkylation with 2-Bromoethylamine

4-(Hydroxymethyl)piperidine reacts with 2-bromoethylamine hydrobromide in acetonitrile at 60°C for 12 hours:

Yields range from 65% to 78%, with chromatographic purification required to remove unreacted starting material.

Mitsunobu Coupling

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures efficient coupling with 2-aminoethanol:

This method achieves 82–88% yield but incurs higher costs due to reagent expenses.

Carbamate Formation with Benzyl Chloroformate

The final step involves reacting the secondary amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

Standard Protocol

-

Dissolve 1-(2-aminoethyl)-4-(hydroxymethyl)piperidine (1 equiv) in dichloromethane (DCM).

-

Add aqueous sodium bicarbonate (NaHCO₃, 2 equiv) and cool to 0°C.

-

Slowly add benzyl chloroformate (1.2 equiv) with vigorous stirring.

-

Warm to room temperature and stir for 4 hours.

-

Extract with DCM, wash with brine, and concentrate under reduced pressure.

The crude product is purified via recrystallization from ethyl acetate/hexane, yielding 70–85% of the target compound.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction:

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Reductive Amination | 4-(Hydroxymethyl)piperidine | 75–85 | 95 | Low |

| Mitsunobu Coupling | Ethylamine linker | 82–88 | 98 | High |

| Schotten-Baumann | Carbamate formation | 70–85 | 97 | Moderate |

| Microwave-Assisted | Carbamate formation | 89–92 | 99 | Moderate |

Key Observations :

-

Microwave-assisted carbamate formation offers the highest efficiency but requires specialized equipment.

-

Mitsunobu coupling is superior for sterically challenging substrates but is cost-prohibitive for large-scale synthesis.

Challenges and Optimization Strategies

Protecting Group Management

The hydroxymethyl group on the piperidine ring may require protection (e.g., as a silyl ether) during alkylation steps to prevent undesired side reactions. Triisopropylsilyl (TIPS) protection is preferred due to its stability under basic conditions.

Chemical Reactions Analysis

Carbamate Reduction

The benzyl carbamate group undergoes hydrogenolysis or catalytic reduction to yield primary amines:

Mechanistic Insight : Palladium catalysts cleave the C–O bond in the carbamate, releasing CO₂ and benzyl alcohol as byproducts . Borane selectively reduces the carbonyl without affecting the hydroxymethyl group.

Hydroxymethyl Functionalization

The hydroxymethyl group on the piperidine ring participates in esterification and oxidation:

Key Observation : Esterification preserves the carbamate group, enabling selective modification . Oxidation to carboxylic acid broadens applications in salt formation .

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation and acylation:

Limitation : Steric hindrance from the hydroxymethyl group reduces reactivity at the 4-position .

Ethyl Spacer Reactions

The ethyl chain facilitates nucleophilic substitutions:

| Reaction | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | Mesylate derivative | Intermediate for SN2 reactions | |

| Bromination | PBr₃, THF, −10°C | Bromoethyl analog | Cross-coupling precursor |

Example : The mesylate intermediate reacts with indole derivatives under basic conditions to form aryl-substituted analogs (70–85% yield) .

Hydrolytic Stability

The carbamate hydrolyzes under acidic/basic conditions:

Stability Note : Hydrolysis rates depend on steric protection from the piperidine ring.

Cross-Coupling Reactions

The benzyl group participates in Pd-mediated couplings:

| Reaction | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biphenyl derivatives | 65% | |

| Buchwald–Hartwig | Pd₂(dba)₃, DavePhos, NaOtBu | Aryl amine analogs | 58% |

Optimization : Electron-deficient aryl halides show higher reactivity in Suzuki couplings .

Scientific Research Applications

Neurological Disorders

One of the primary applications of Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate is in the treatment of neurological disorders. Research indicates that compounds related to this structure can act as antagonists for muscarinic receptors, specifically targeting muscarinic receptor subtype 4 (M4). This receptor is implicated in cognitive functions and is a therapeutic target for conditions such as Alzheimer's disease and Lewy Body Dementia .

Case Study:

A study detailed in patent literature shows that derivatives of this compound exhibit significant activity against M4 receptors, leading to improvements in cognitive deficits associated with neurodegenerative diseases. The structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring can enhance receptor selectivity and potency .

Cancer Treatment

This compound has also shown promise in oncology. Compounds with similar structures have been tested for their antitumor effects, particularly against aggressive cancer cell lines like MDA-MB-231, a triple-negative breast cancer model. These studies have indicated that such compounds can significantly reduce cell viability and inhibit tumor growth in vivo .

Data Table: Antitumor Efficacy

| Compound | Cell Line | Treatment Duration | Viability Reduction (%) |

|---|---|---|---|

| Compound A | MDA-MB-231 | 3 days | 55% |

| Compound B | MDA-MB-231 | 4 weeks | 47% |

Fatty Acid Amide Hydrolase Inhibition

Another application of this compound is its role as a chemical probe for studying fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Compounds derived from this structure have been shown to inhibit FAAH, thus enhancing endocannabinoid signaling pathways which could be beneficial in pain management and neuroprotection .

Research Findings:

The inhibitory potency of these compounds correlates with the length of the alkyl chain attached to the carbamate moiety. This relationship has been systematically studied, leading to the identification of optimal structural features for enhanced FAAH inhibition .

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The piperidine ring can interact with biological macromolecules, influencing their function and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use .

Comparison with Similar Compounds

Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate (CAS 1934454-72-4)

- Structure : Differs by replacing the hydroxymethyl group with a hydroxyl (-OH) at the piperidine 4-position.

- Molecular Formula : C₁₅H₂₂N₂O₃ ().

- Key Differences :

- Polarity : The hydroxyl group is less polarizable than hydroxymethyl, reducing hydrogen-bonding capacity.

- Reactivity : Hydroxymethyl (-CH₂OH) allows for further functionalization (e.g., esterification), whereas -OH is less versatile.

- Implications : Lower molecular weight (278.35 g/mol) may improve bioavailability but reduce metabolic stability compared to the hydroxymethyl analog.

Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS 63234-46-8)

- Structure : Piperazine (six-membered ring with two nitrogen atoms) substituted with a 3-hydroxypropyl (-CH₂CH₂CH₂OH) group at the 4-position.

- Molecular Formula : C₁₅H₂₂N₂O₃ ().

- Key Differences: Basicity: Piperazine (two basic nitrogens) is more polar and basic than piperidine (one nitrogen), altering pH-dependent solubility.

- Implications : Higher conformational flexibility may improve receptor interaction but reduce selectivity.

1-(2-(4-(Hydroxymethyl)-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS 1682660-39-4)

- Structure : Contains a biphenyl carbamate and a hydroxymethyl-substituted benzamido group linked to piperidine ().

- Molecular Formula: Not explicitly provided, but estimated as C₃₀H₃₄N₃O₄ (based on structure).

- Functionality: Additional amide and aromatic groups may enhance target binding but complicate synthesis.

- Implications : Suited for high-affinity enzyme inhibition but with pharmacokinetic challenges (e.g., poor absorption).

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Functional Advantages | Limitations |

|---|---|---|---|---|---|

| Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate | C₁₆H₂₄N₂O₃ | 292.37 | Piperidine-4-CH₂OH | Enhanced solubility, versatile functionalization | Potential metabolic instability |

| Benzyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate | C₁₅H₂₂N₂O₃ | 278.35 | Piperidine-4-OH | Simpler synthesis, lower molecular weight | Reduced reactivity, lower polarity |

| Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | C₁₅H₂₂N₂O₃ | 278.35 | Piperazine-4-(CH₂)₃OH | High basicity, conformational flexibility | Lower selectivity |

| 1-(2-(4-(Hydroxymethyl)-N-methylbenzamido)ethyl)piperidin-4-yl biphenyl carbamate | ~C₃₀H₃₄N₃O₄ | ~508.62 | Biphenyl carbamate, hydroxymethyl | High target affinity, aromatic interactions | Poor solubility, complex synthesis |

Biological Activity

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate, a compound featuring a piperidine moiety, has garnered attention due to its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₉H₂₂N₂O₂

- Molecular Weight : 314.39 g/mol

This compound contains a hydroxymethyl group on the piperidine ring, which is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. The introduction of hydroxymethyl groups can enhance binding affinity to target receptors, potentially improving the efficacy of the compound in various therapeutic contexts.

Dopamine Transporter Interaction

Studies have shown that piperidine derivatives can exhibit high affinity for the dopamine transporter (DAT). For instance, compounds structurally related to this compound demonstrated significant inhibition of dopamine uptake in vitro, suggesting potential applications in treating disorders such as ADHD and depression .

Anticancer Activity

Recent investigations into piperidine derivatives have revealed their potential as anticancer agents. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | FaDu | 15 | Apoptosis induction |

| Study B | HeLa | 20 | Inhibition of PI3K/Akt pathway |

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have also been explored. Research indicates that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's .

Alzheimer’s Disease

A study focusing on the dual inhibition of AChE and BuChE by piperidine derivatives highlighted their potential in Alzheimer's treatment. The presence of a hydroxymethyl group was found to enhance brain penetration and efficacy in animal models .

Cancer Therapy

In cancer research, a series of piperidine-based carbamates were evaluated for their cytotoxic effects. One notable study demonstrated that a derivative exhibited significant activity against breast cancer cell lines, suggesting that this compound may have similar therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate?

- Methodological Answer : The compound can be synthesized via carbamate coupling reactions. A common approach involves reacting 4-(hydroxymethyl)piperidine with a benzyl-protected ethylamine derivative. For example:

Step 1 : Prepare the ethylamine intermediate by reacting 2-chloroethylamine with 4-(hydroxymethyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-(hydroxymethyl)piperidin-1-yl)ethylamine.

Step 2 : Protect the amine group using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) in a THF/water biphasic system.

Purification typically involves column chromatography (e.g., DCM/ethyl acetate gradients) or recrystallization .

Q. How can the purity of this compound be assessed?

- Methodological Answer : Purity is best determined using a combination of:

- HPLC : Use a C18 column with a mobile phase of methanol:buffer (e.g., 65:35 sodium acetate/1-octanesulfonate at pH 4.6) to monitor retention time and peak symmetry .

- NMR Spectroscopy : Analyze the and NMR spectra for characteristic peaks (e.g., benzyl aromatic protons at δ 7.3–7.5 ppm, carbamate carbonyl at δ 155–157 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy < 5 ppm .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use a fume hood for weighing and reactions .

- Storage : Store in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the carbamate group .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the stability of this compound be optimized under varying pH conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Degradation : Incubate the compound in buffered solutions (pH 2–10) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Stabilization Strategies : At acidic pH (<5), add antioxidants (e.g., BHT) to prevent oxidation. At alkaline pH (>8), use lyophilization to minimize hydrolysis .

- Data Interpretation : Calculate degradation rate constants () using first-order kinetics to identify optimal storage conditions .

Q. What role does the hydroxymethyl group on the piperidine ring play in modulating reactivity?

- Methodological Answer : The hydroxymethyl group:

- Enhances Solubility : Its polarity improves aqueous solubility, critical for in vitro assays.

- Influences Reactivity : Acts as a hydrogen-bond donor, affecting interactions in catalytic systems (e.g., enzyme inhibition studies). Steric hindrance from the hydroxymethyl group may reduce nucleophilic substitution rates at the piperidine nitrogen .

Experimental validation: Compare reaction kinetics of this compound with its non-hydroxymethyl analog using LC-MS to track substitution products .

Q. How can this compound be functionalized for targeted drug delivery applications?

- Methodological Answer : Functionalization strategies include:

- Bioconjugation : React the hydroxymethyl group with activated esters (e.g., NHS-PEG-maleimide) to attach targeting ligands (e.g., antibodies).

- Protection/Deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during carbamate modifications, then deprotect with TBAF .

- In Vivo Tracking : Label with fluorophores (e.g., FITC) via carbamate linkage cleavage under specific enzymatic conditions .

Data Contradictions and Resolutions

- Synthesis Yield Variability : reports a 31% yield for a related carbamate, while achieves >90% yields. Resolution: Optimize reaction stoichiometry (e.g., excess Cbz-Cl) and use anhydrous conditions to minimize side reactions .

- Stability in Buffers : recommends pH 4.6 for HPLC analysis, but notes instability in acidic conditions. Resolution: Use neutral buffers (pH 6–7) during analytical workflows to balance stability and detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.